molecular formula C19H17N5O B5595505 N-[2-(1H-imidazol-1-yl)-1-phenylethyl]imidazo[1,2-a]pyridine-6-carboxamide

N-[2-(1H-imidazol-1-yl)-1-phenylethyl]imidazo[1,2-a]pyridine-6-carboxamide

Cat. No. B5595505
M. Wt: 331.4 g/mol
InChI Key: LHVGRYMVSXUMRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives within the imidazo[1,2-a]pyridine family often involves multi-step chemical reactions, including the use of specific linkers and functional groups to achieve desired scaffolds. For example, the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been explored, revealing compounds with considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. These compounds employ various linkers, such as the N-[2-(piperazin-1-yl)ethyl] moiety, indicating a versatile approach to synthesis within this chemical class (Lv et al., 2017).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by advanced techniques such as X-ray diffraction and density functional theory (DFT). A study on "6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide" provided insights into the crystallographic and conformational analyses of such compounds. The results highlight the consistency between the molecular structure optimized by DFT and the crystal structure determined by X-ray diffraction, underscoring the utility of computational methods in understanding these molecules (Qin et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of imidazo[1,2-a]pyridines includes their participation in various reactions, such as the efficient synthesis of N-fused heterocyclic compounds through a five-component cascade reaction. This process demonstrates the compounds' capacity for complex transformations, involving a sequence of N,N-acetal formation, Knoevenagel condensation, and Michael reaction among others, showcasing the rich chemistry of imidazo[1,2-a]pyridine derivatives (Hosseini & Bayat, 2019).

Scientific Research Applications

Antimycobacterial Activity

Several studies have focused on the design, synthesis, and evaluation of imidazo[1,2-a]pyridine derivatives for their antimycobacterial properties. For example, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. Compounds with specific substitutions on the benzene ring and variations in the linker moiety, such as the N-[2-(piperazin-1-yl)ethyl] group, have demonstrated significant antimycobacterial activity, opening new directions for structure-activity relationship (SAR) studies (Lv et al., 2017). Another study identified N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as promising antituberculosis agents, highlighting their excellent in vitro activity against both drug-sensitive H37Rv strain and multidrug-resistant Mycobacterium tuberculosis strains (Wu et al., 2016).

Chemical Properties and Synthesis

Research has also explored the chemical properties and synthesis methodologies of imidazo[1,2-a]pyridine derivatives. For instance, the imidazo[1,5-a]pyridine skeleton has been identified as a versatile platform for generating stable N-heterocyclic carbenes, leading to the synthesis of Rh(I) mono- and biscarbenes from imidazo[1,5-a]pyridin-3-ylidenes and mesoionic carbene derivatives (Alcarazo et al., 2005). Another study presented a fully automated continuous flow synthesis of imidazo[1,2-a] heterocycles, showcasing a significant advance over traditional in-flask methods and highlighting the efficiency and scalability of continuous flow processes in the synthesis of complex molecules (Herath et al., 2010).

Future Directions

The future directions for “N-[2-(1H-imidazol-1-yl)-1-phenylethyl]imidazo[1,2-a]pyridine-6-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in drug development. Imidazole has become an important synthon in the development of new drugs , and there are different examples of commercially available drugs in the market which contain an imidazole ring .

properties

IUPAC Name

N-(2-imidazol-1-yl-1-phenylethyl)imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c25-19(16-6-7-18-21-9-11-24(18)12-16)22-17(13-23-10-8-20-14-23)15-4-2-1-3-5-15/h1-12,14,17H,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVGRYMVSXUMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=CN=C2)NC(=O)C3=CN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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